1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride
CAS No.:
Cat. No.: VC17683782
Molecular Formula: C17H14ClNO3S
Molecular Weight: 347.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClNO3S |
|---|---|
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | 1-(1-phenylmethoxyethenyl)indole-6-sulfonyl chloride |
| Standard InChI | InChI=1S/C17H14ClNO3S/c1-13(22-12-14-5-3-2-4-6-14)19-10-9-15-7-8-16(11-17(15)19)23(18,20)21/h2-11H,1,12H2 |
| Standard InChI Key | NCIODMRCHKBXHG-UHFFFAOYSA-N |
| Canonical SMILES | C=C(N1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecular formula of 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride is reported as C₈H₆ClNO₂S, though this warrants verification due to potential discrepancies in substituent contributions. The indole core (C₈H₇N) is substituted at the 1-position with a benzyloxyethenyl group (-CH₂=CHOCH₂C₆H₅) and at the 6-position with a sulfonyl chloride (-SO₂Cl). This arrangement confers both lipophilic (benzyloxy) and electrophilic (sulfonyl chloride) characteristics, critical for its reactivity and biological interactions.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClNO₂S |
| Molecular Weight | 231.65 g/mol (calculated) |
| Functional Groups | Indole, sulfonyl chloride, benzyloxyethenyl |
| Reactivity Hotspots | Sulfonyl chloride (electrophilic), ethenyl (π-bond reactivity) |
The benzyloxyethenyl group enhances solubility in organic solvents, while the sulfonyl chloride enables facile derivatization via nucleophilic attack.
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride typically involves sulfonylation of pre-functionalized indole precursors. A common pathway includes:
-
Indole Functionalization: Introducing the benzyloxyethenyl group at the 1-position via Friedel-Crafts alkylation or palladium-catalyzed coupling .
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Sulfonylation: Treating the intermediate with chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride group at the 6-position.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzyloxyethenylation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | ~65% |
| Sulfonylation | ClSO₃H, CH₂Cl₂, 0–5°C, 2 h | ~50% |
Optimizing temperature control during sulfonylation is critical to minimize side reactions such as over-sulfonation or hydrolysis.
Industrial Scalability
Challenges in scaling include the pyrophoric nature of chlorosulfonic acid and the need for inert atmospheres. Continuous flow reactors have been proposed to enhance safety and yield by improving heat and mass transfer.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The sulfonyl chloride group undergoes rapid reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. For example:
π-Bond Reactivity
The ethenyl group participates in cycloaddition and hydrogenation reactions. Diels-Alder reactions with dienes yield polycyclic structures, useful in natural product synthesis .
Applications in Pharmaceutical Research
Sulfonamide Drug Development
This compound serves as a precursor to sulfonamide-based inhibitors, notably in targeting carbonic anhydrases and serine proteases. Patent US20040077646A1 highlights structurally analogous indole sulfonamides as antiviral agents .
Antibacterial Agents
Derivatives bearing electron-withdrawing groups (e.g., sulfonamides) exhibit enhanced binding to bacterial dihydropteroate synthase, a validated antibiotic target.
Future Perspectives
Targeted Drug Delivery
Functionalizing the benzyloxy group with polyethylene glycol (PEG) chains could improve pharmacokinetics for oncology applications.
Green Chemistry Approaches
Replacing chlorosulfonic acid with ionic liquid-based sulfonylation agents may reduce environmental impact .
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